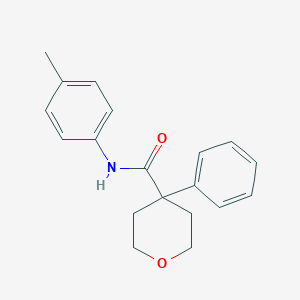
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide (PTPA) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. PTPA is a derivative of tetrahydropyran and is commonly used as a reagent in organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is not fully understood, but it is thought to inhibit enzyme activity by binding to the active site of the enzyme and preventing the substrate from binding. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to be a competitive inhibitor of acetylcholinesterase, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting enzyme activity, 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide in lab experiments is its relatively simple synthesis method. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide. One area of research could be the development of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of research could be the synthesis of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide derivatives with improved solubility and other properties that may be beneficial for specific applications. Additionally, further research could be conducted to better understand the mechanism of action of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide and its effects on various enzymes and biological systems.
Métodos De Síntesis
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide can be synthesized through the reaction of p-toluidine with 4-phenyl-2,3-dihydrofuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and as a building block for the synthesis of other chemical compounds. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This makes 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
Nombre del producto |
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C19H21NO2/c1-15-7-9-17(10-8-15)20-18(21)19(11-13-22-14-12-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,21) |
Clave InChI |
NRFFJCOKMHKYKB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
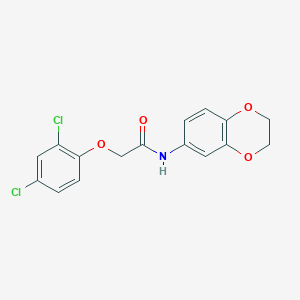
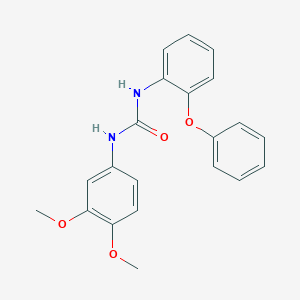
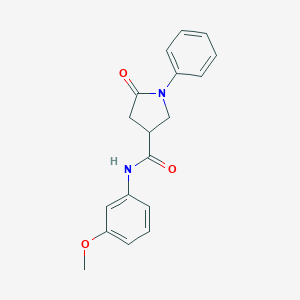
![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
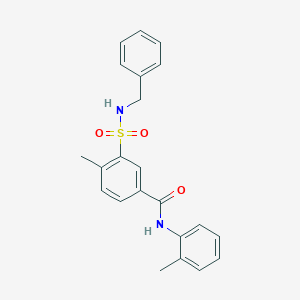
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B214915.png)